molecular formula C13H18ClNO3 B2892927 (S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate CAS No. 1379546-46-9

(S)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B2892927
CAS No.: 1379546-46-9
M. Wt: 271.74
InChI Key: SWYMATJMMKRYJJ-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of the hydroxy group, introduction of the chlorophenyl substituent, and subsequent deprotection. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

  • Building Blocks in Organic Synthesis : tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as significant building blocks in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate and behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their versatility in synthetic organic chemistry (Xavier Guinchard et al., 2005).

  • Interplay of Hydrogen Bonds : The study of carbamate derivatives reveals the intricate interplay of strong and weak hydrogen bonds forming three-dimensional architectures in crystals. This demonstrates their potential in designing molecular structures with specific properties (U. Das et al., 2016).

  • Halogen Bonds Involvement : Research on tert-butyl (chloropenta-2,4-diyn-1-yl)carbamate shows how molecules link via bifurcated N-H...O hydrogen bond and C-X...O halogen bond, emphasizing the dual role of carbonyl groups in forming stable molecular assemblies (P. Baillargeon et al., 2017).

  • Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate by Candida antarctica lipase B (CAL-B) highlights the synthesis of optically pure enantiomers. This process underscores the application of carbamates in producing chiral compounds with high enantioselectivity (Leandro Piovan et al., 2011).

Structural Analysis and Crystallography

  • Crystal Structure Insights : The analysis of carbamate derivatives in crystallography offers insights into the molecular environments and conformations. These studies are crucial for understanding the material properties and designing compounds with desired physical and chemical characteristics (U. Das et al., 2016).

  • Synthetic Intermediate for Enantiopure Compounds : Crystals of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serve as a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, illustrating the role of carbamates in nucleotide synthesis (M. Ober et al., 2004).

Future Directions

For more detailed information, refer to the relevant scientific papers and technical documents . If you need further assistance or have additional queries, feel free to ask!

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYMATJMMKRYJJ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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